5-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
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Description
Molecular Structure Analysis
The molecular formula of this compound is C19H21BrN2O3 . The structure includes a furan-2-carboxamide group, a tetrahydroquinoline group, and an isopentyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 . The topological polar surface area is 49.4 Ų . The complexity of the compound is 471 .Scientific Research Applications
Synthesis and Potential Pharmacological Activities
Synthesis of Tetrahydroisoquinolinones : Research led by Kandinska et al. (2006) explored the synthesis of tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments. This study implies a methodology that could be applicable to synthesizing compounds similar to "5-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide," potentially exploring its pharmacological properties (Kandinska, Kozekov, & Palamareva, 2006).
Derivatives as Tyrosinase Inhibitors : Dige et al. (2019) synthesized 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, demonstrating potent inhibition of the tyrosinase enzyme, a key target in melanogenesis. This suggests the possibility that derivatives of the compound could also serve as enzyme inhibitors or have dermatological applications (Dige et al., 2019).
Antitumor Activities : Research on isoquinoline derivatives by Liu et al. (1995) identified several compounds with significant antineoplastic activity against leukemia in mice. This opens the door to investigating the antitumor potential of "5-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide" (Liu, Lin, Penketh, & Sartorelli, 1995).
Chemical Synthesis Techniques
Efficient Synthesis Methods : Jiang et al. (2014) described a palladium-catalyzed cyclization process to synthesize 2,5-diimino-furans, demonstrating advanced techniques in chemical synthesis that could potentially be applied to the compound of interest for more efficient production or modification (Jiang et al., 2014).
Bromination Techniques : Studies on bromination by Brown and Gouliaev (2004) could provide insight into the synthesis of brominated compounds like "5-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide," offering methodologies for selective bromination that could enhance the compound's reactivity or binding properties (Brown & Gouliaev, 2004).
properties
IUPAC Name |
5-bromo-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-12(2)9-10-22-15-5-4-14(11-13(15)3-8-18(22)23)21-19(24)16-6-7-17(20)25-16/h4-7,11-12H,3,8-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIDWKKRINWGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide |
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